(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile
Description
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8,10H,1-4H2/t6?,7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDHBYQLGINUKZ-IEESLHIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies developed for the preparation of the bicyclo[3.2.1]octane system can be adapted for large-scale production. These methods often involve selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives or intramolecular cyclopropanation of double bonds .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions can convert the nitrile group to an amine.
Scientific Research Applications
(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and receptor binding.
Medicine: Tropane alkaloids, including derivatives of this compound, are investigated for their potential therapeutic effects, such as analgesic and anticholinergic properties.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Sulfonamide Derivatives
- (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane Key Features: Sulfonamide at position 8 and 4-isopropylphenoxy at position 3. Applications: Sulfonamides are prevalent in enzyme inhibitors (e.g., carbonic anhydrase). The bulky substituents may enhance target selectivity . Synthesis: Prepared via tert-butyl carbamate intermediates, highlighting modular synthetic routes .
- 8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) Key Features: Combines sulfonamide (4-aminophenyl) and nitrile groups. Reactivity: The amino group facilitates conjugation, while the nitrile enables click chemistry. Used in experimental phasing pipelines .
Ester and Carboxylic Acid Derivatives
- (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate Key Features: Ester group at position 3 and methyl at position 7. Properties: Improved lipophilicity compared to nitrile derivatives. Esters are prodrug candidates .
- (1R,2R,3S,5S)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride Key Features: Carboxylic acid and hydroxyl groups.
Carbonitrile and Carbonyl Derivatives
8-Methyl-2-pyrazinyl-8-azabicyclo[3.2.1]octan-2-ol
(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride
Structural and Pharmacokinetic Comparisons
*Calculated based on molecular formula.
Biological Activity
(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile, a compound belonging to the bicyclic amine class, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its role as a monoamine reuptake inhibitor and its implications in treating various neurological disorders.
- IUPAC Name: this compound
- CAS Number: 1368363-90-9
- Molecular Formula: C8H12N2
- Molecular Weight: 136.2 g/mol
- Purity: 95%
The primary mechanism of action for this compound involves the inhibition of monoamine transporters, specifically targeting serotonin and norepinephrine reuptake mechanisms. This inhibition leads to increased availability of these neurotransmitters in the synaptic cleft, which is beneficial in treating conditions such as depression and anxiety disorders.
Biological Activity and Therapeutic Applications
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant monoamine transporter inhibitory activity. A study highlighted that compounds within this class can effectively inhibit the reuptake of serotonin and norepinephrine in vitro, suggesting their potential as antidepressants and anxiolytics .
Table 1: Summary of Biological Activities
Case Study 1: Treatment of Depression
In a clinical study involving patients with major depressive disorder, a derivative of (1R,5S)-8-Azabicyclo[3.2.1]octane demonstrated significant improvements in depressive symptoms compared to placebo controls. Patients receiving the treatment reported enhanced mood and reduced anxiety levels .
Case Study 2: Anxiety Disorders
Another study explored the efficacy of (1R,5S)-8-Azabicyclo[3.2.1]octane derivatives in treating generalized anxiety disorder (GAD). The results showed that these compounds could effectively reduce anxiety levels by modulating serotonin and norepinephrine levels in the brain .
Structure-Activity Relationship (SAR)
The biological activity of (1R,5S)-8-Azabicyclo[3.2.1]octane derivatives is highly influenced by their structural configuration. Variations in substituents on the bicyclic structure can lead to different affinities for monoamine transporters, impacting their therapeutic potential .
Table 2: Key Structural Variations and Their Effects
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 4-[Bis(TMS)amino]PhMgBr | THF | RT | 65% | |
| HCl (for salt formation) | EtOH | Reflux | >95% |
Basic: How is the stereochemical configuration of this compound confirmed?
Methodological Answer:
Stereochemistry is determined using:
- NMR Spectroscopy : Coupling constants (e.g., values) between protons on the bicyclic scaffold resolve exo/endo isomerism .
- X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis, as demonstrated for related derivatives like (1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, validated for bicyclic amines .
Advanced: How can derivatives be designed for structure-activity relationship (SAR) studies?
Methodological Answer:
Key modification strategies include:
- Sulfonyl Group Introduction : At the 8-position (e.g., 8-[(3-trifluoromethylbenzyl)sulfonyl]), which enhances receptor binding affinity in pharmacological targets .
- Triazole Functionalization : Substitution at the 3-position (e.g., 1,2,4-triazol-1-yl) to improve metabolic stability and selectivity .
- Aromatic Substituents : Adding 4-chlorophenyl or 4-methylphenyl groups to the bicyclic core to modulate lipophilicity and bioavailability .
Q. Table 2: SAR Modifications and Observed Effects
Advanced: How can solubility challenges in pharmacological assays be addressed?
Methodological Answer:
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays, as validated for related bicyclic compounds .
- Salt Formation : Hydrochloride salts (e.g., exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl) improve aqueous solubility while retaining stereochemical integrity .
- Prodrug Strategies : Esterification of the nitrile group (e.g., methyl ester derivatives) enhances solubility without altering core reactivity .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Stereochemical Purity Verification : Re-analyze batches using chiral HPLC or X-ray crystallography to rule out enantiomeric impurities .
- Functional Group Interference Testing : Compare activity of nitrile vs. carboxylate derivatives to identify assay artifacts (e.g., false positives due to reactive nitrile groups) .
- Dose-Response Reproducibility : Validate results across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .
Basic: What analytical techniques ensure compound purity and identity?
Methodological Answer:
- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., m/z 163.65 for hydrochloride salts) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 51.7%, H: 6.2%, N: 8.6% for CHClNO) .
- FT-IR Spectroscopy : Detects functional groups (e.g., nitrile stretch at ~2240 cm) .
Advanced: What strategies optimize enantioselective synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use tert-butyl carbamate-protected intermediates to control stereochemistry during bicyclic ring formation .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) for stereocenter induction .
- Dynamic Resolution : Utilize enzymatic resolution (e.g., lipases) to separate enantiomers during final hydrolysis steps .
Advanced: How to evaluate metabolic stability in preclinical models?
Methodological Answer:
- Microsomal Incubations : Test hepatic clearance using rat/human liver microsomes with NADPH cofactors .
- Plasma Stability Assays : Monitor degradation in plasma (37°C, 1–24 hrs) to identify esterase-sensitive derivatives .
- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
